molecular formula C22H21N3O5S B3435834 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide

2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide

Cat. No. B3435834
M. Wt: 439.5 g/mol
InChI Key: RKPVCSYNESVNFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of specific precursors. For instance, one synthetic route might involve the reaction of 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene with 2-ethoxyphenoxyacetic acid . Further modifications, such as the introduction of the 3-methylphenyl group, lead to the final compound. Detailed synthetic pathways and optimization strategies are documented in scientific literature .


Molecular Structure Analysis

The molecular formula of Compound X is C15H14IN3O5S , with a molecular weight of approximately 475.26 g/mol . Its exact mass is 474.97 g/mol . The compound features an intriguing arrangement of heterocyclic rings, iodine substitution, and an ethoxyphenoxy moiety. The pyrimidine core plays a crucial role in its biological activity .


Chemical Reactions Analysis

Compound X exhibits interesting chemical reactivity. It can participate in nucleophilic substitutions, hydrogen bonding, and potentially form complexes with metal ions. Researchers have investigated its behavior under various conditions, shedding light on its reactivity profile .

Mechanism of Action

The primary target of Compound X is the MDM2–p53 interaction. It acts as an inhibitor, disrupting this protein–protein interaction. In cellular assays, Compound X activates the p53 pathway , which is crucial for cell cycle regulation and tumor suppression. Further studies are needed to elucidate its precise binding mode and downstream effects .

properties

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-29-18-11-14(10-16-20(27)24-22(31)25-21(16)28)7-8-17(18)30-12-19(26)23-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,23,26)(H2,24,25,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPVCSYNESVNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Reactant of Route 4
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Reactant of Route 5
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide

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